molecular formula C20H15Br B14131698 9-(3-Bromophenyl)-9-methyl-9H-fluorene

9-(3-Bromophenyl)-9-methyl-9H-fluorene

Katalognummer: B14131698
Molekulargewicht: 335.2 g/mol
InChI-Schlüssel: HIVTUSLYNFWASQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(3-Bromophenyl)-9-methyl-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of a bromophenyl group attached to the fluorene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Bromophenyl)-9-methyl-9H-fluorene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

9-(3-Bromophenyl)-9-methyl-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can introduce or remove specific atoms or groups .

Wirkmechanismus

The mechanism of action of 9-(3-Bromophenyl)-9-methyl-9H-fluorene involves its interaction with specific molecular targets. In materials science, its photophysical properties are exploited to create efficient light-emitting devices. In pharmaceuticals, the compound’s structure allows it to interact with biological targets, such as enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular interactions depend on the specific application and the functional groups present in the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9-(3-Bromophenyl)-9-methyl-9H-fluorene is unique due to the specific positioning of the bromine atom, which influences its reactivity and the types of reactions it can undergo. This positioning also affects its electronic properties, making it suitable for specific applications in materials science and pharmaceuticals .

Eigenschaften

Molekularformel

C20H15Br

Molekulargewicht

335.2 g/mol

IUPAC-Name

9-(3-bromophenyl)-9-methylfluorene

InChI

InChI=1S/C20H15Br/c1-20(14-7-6-8-15(21)13-14)18-11-4-2-9-16(18)17-10-3-5-12-19(17)20/h2-13H,1H3

InChI-Schlüssel

HIVTUSLYNFWASQ-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC(=CC=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.